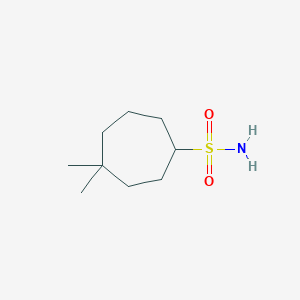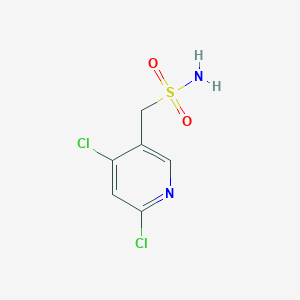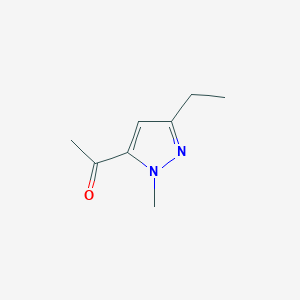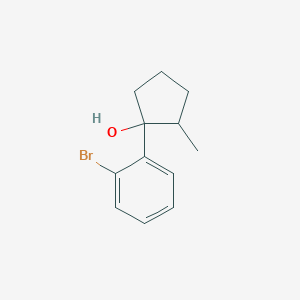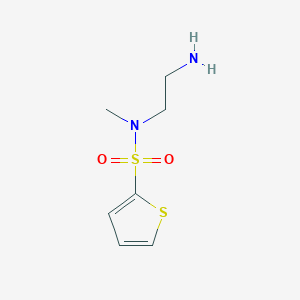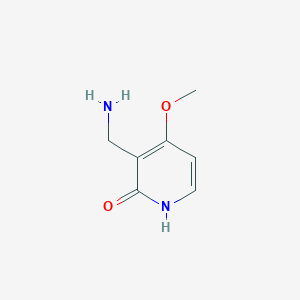
3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an aminomethyl group, a methoxy group, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-pyridone with formaldehyde and ammonia, leading to the formation of the desired compound through a Mannich reaction . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-hydroxycoumarin: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Aminomethyl)phenylboronic acid hydrochloride: Contains a phenylboronic acid moiety instead of a dihydropyridinone core.
Uniqueness
3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one is unique due to its combination of an aminomethyl group, a methoxy group, and a dihydropyridinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
VMROQIJUGARSEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13260998.png)
![tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate](/img/structure/B13261003.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13261008.png)
![2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B13261019.png)
![N-[(3-methylphenyl)methyl]aniline](/img/structure/B13261032.png)
